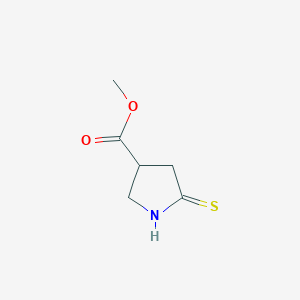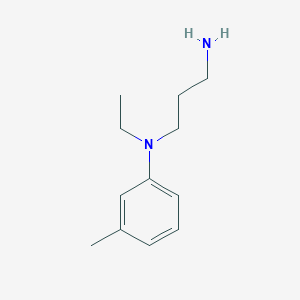
3-Benzoylisoquinoline
Descripción general
Descripción
3-Benzoylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are found in various natural products and synthetic compounds The structure of this compound consists of an isoquinoline ring system with a benzoyl group attached at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoylisoquinoline can be achieved through various methods. One common approach involves the domino imination/cycloisomerisation of 2-propargylbenzaldehydes. This method utilizes microwave-promoted reactions in the presence of ammonium acetate to yield this compound under mild conditions . Another method involves the use of 2-alkynylbenzaldehydes as building blocks, which undergo addition/cycloisomerisation reactions in the presence of oxygen or nitrogen nucleophiles .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and process optimization are applicable. Industrial production would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions, and ensuring cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions: 3-Benzoylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Electrophilic substitution reactions can occur at the isoquinoline ring, particularly at positions with higher electron density.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: 3-Benzylisoquinoline.
Substitution: Various substituted isoquinolines depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Benzoylisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Benzoylisoquinoline involves its interaction with various molecular targets. The benzoyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. The isoquinoline ring system can interact with enzymes and receptors, modulating their activity. Specific pathways and targets depend on the biological context and the specific derivatives of this compound being studied .
Comparación Con Compuestos Similares
1-Benzylisoquinoline: Similar structure but with a benzyl group instead of a benzoyl group.
Papaverine: A benzylisoquinoline alkaloid with vasodilatory properties.
Noscapine: Another benzylisoquinoline alkaloid with antitussive and anticancer activities.
Morphine: A well-known benzylisoquinoline alkaloid with potent analgesic properties.
Uniqueness: 3-Benzoylisoquinoline is unique due to the presence of the benzoyl group at the third position, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives
Propiedades
IUPAC Name |
isoquinolin-3-yl(phenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO/c18-16(12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)11-17-15/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHOWYPCFBSSAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(tert-Butyldimethylsilyl)oxy]benzoic acid](/img/structure/B3156711.png)
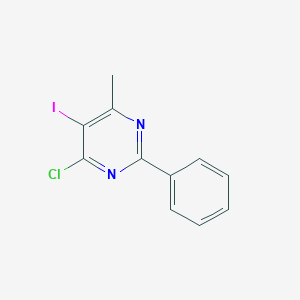
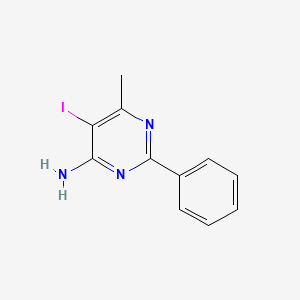
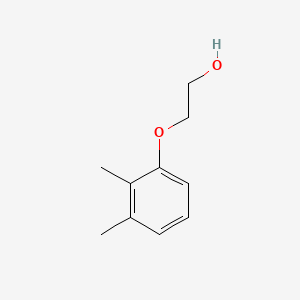
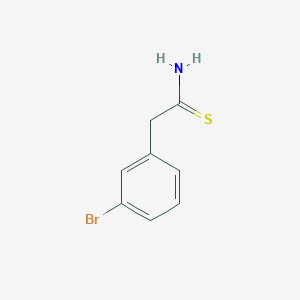
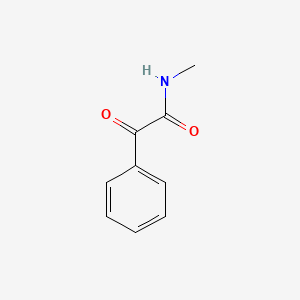

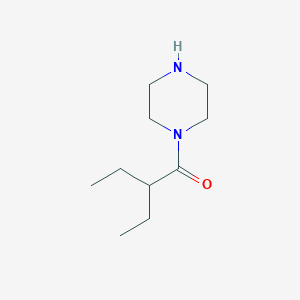
![2-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3156740.png)
![Diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,6-dicarboxylate](/img/structure/B3156745.png)
